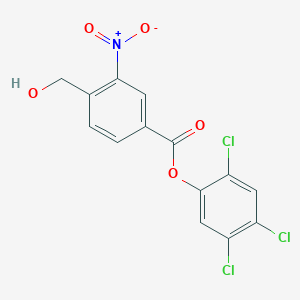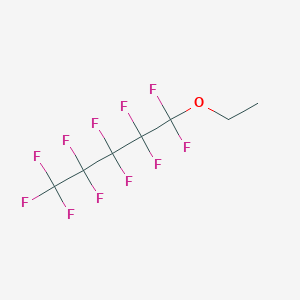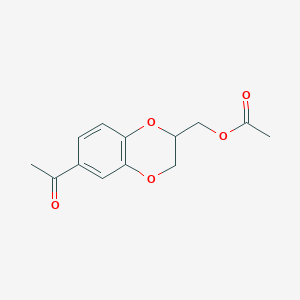![molecular formula C14H19ClN2O B14266364 Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- is a chemical compound with a complex structure that includes a piperidine ring and a chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- typically involves the reaction of 4-chlorobenzyl chloride with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Acetanilide, 4’-chloro-
- p-Chloroacetanilide
- Acetic-4-chloroanilide
- N-(4-Chlorophenyl)acetamide
Uniqueness
Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- is unique due to its specific structural features, including the piperidine ring and the chlorophenyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11/h2-5,13-14,16H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCUZFNFZHAFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)





